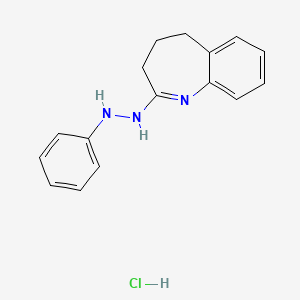
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one phenylhydrazone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one phenylhydrazone hydrochloride is a chemical compound that has been studied extensively for its scientific research applications. Also known as SCH-23390, this compound is a selective dopamine D1 receptor antagonist and is used in various biochemical and physiological experiments to understand the mechanism of action of dopamine receptors.
Mechanism of Action
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one phenylhydrazone hydrochloride works by selectively blocking the dopamine D1 receptor. This receptor is found in various regions of the brain and is involved in the regulation of behavior, cognition, and emotion. By blocking this receptor, SCH-23390 can help researchers understand the specific role of dopamine in different physiological processes.
Biochemical and Physiological Effects:
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one phenylhydrazone hydrochloride has been shown to have various biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which can affect behavior and mood. Additionally, it has been shown to decrease the activity of certain brain regions involved in learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one phenylhydrazone hydrochloride in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor and study its effects on different physiological processes. However, one limitation of using SCH-23390 is that it may not accurately reflect the effects of dopamine in the brain. This is because dopamine interacts with various other receptors and neurotransmitters in the brain, and blocking the dopamine D1 receptor alone may not fully capture its effects.
Future Directions
There are several future directions for research involving 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one phenylhydrazone hydrochloride. One area of interest is the role of dopamine in addiction and substance abuse. Researchers can use SCH-23390 to study the effects of dopamine on reward and motivation, which can help in the development of new treatments for addiction. Additionally, SCH-23390 can be used to investigate the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia. By understanding the specific effects of dopamine in these disorders, new treatments can be developed to target the underlying mechanisms.
Synthesis Methods
The synthesis of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one phenylhydrazone hydrochloride involves the reaction of 1,2,3,4-tetrahydroisoquinoline with phenylhydrazine in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to obtain the final product.
Scientific Research Applications
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one phenylhydrazone hydrochloride is commonly used in scientific research to study the dopamine D1 receptor. It is used to investigate the role of dopamine in various physiological processes such as learning, memory, and reward. Additionally, it is used to understand the effects of dopamine on behavior, mood, and addiction.
properties
IUPAC Name |
1-(4,5-dihydro-3H-1-benzazepin-2-yl)-2-phenylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-2-9-14(10-3-1)18-19-16-12-6-8-13-7-4-5-11-15(13)17-16;/h1-5,7,9-11,18H,6,8,12H2,(H,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVWPMZZNZYRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N=C(C1)NNC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one phenylhydrazone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl (2,4-dichlorophenoxy)acetate](/img/structure/B4958475.png)
![4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4958500.png)
![11-(3-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958510.png)
![4-{3-[(4-chlorobenzyl)amino]butyl}phenol](/img/structure/B4958518.png)
![N-(5-tert-butyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4958523.png)

![1-(2-fluorobenzyl)-N-[5-fluoro-2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958529.png)
![2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4958530.png)
![N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide](/img/structure/B4958538.png)

![2-chloro-6-ethoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4958545.png)
![5-{4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4958558.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4958564.png)